N-cyclohexyl-N-methyl-7H-purin-6-amine
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Overview
Description
N-cyclohexyl-N-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C12H17N5. It is known for its unique structure, which includes a purine base modified with cyclohexyl and methyl groups.
Scientific Research Applications
N-cyclohexyl-N-methyl-7H-purin-6-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-7H-purin-6-amine typically involves the alkylation of a purine derivative with cyclohexyl and methyl groups. One common method is the reaction of 6-chloropurine with cyclohexylamine and methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the purine base can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine base.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-7H-purin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and methyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: A secondary aliphatic amine with similar structural features but lacking the purine base.
Cyclohexylamine: An aliphatic amine with a cyclohexyl group but no methyl or purine components.
7-Methyladenine: A purine derivative with a methyl group but no cyclohexyl substitution.
Uniqueness
N-cyclohexyl-N-methyl-7H-purin-6-amine is unique due to its combination of a purine base with cyclohexyl and methyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,2-6H2,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPJIMVEOOWKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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